molecular formula C9H10FNO B13003881 2-(Dimethylamino)-3-fluorobenzaldehyde

2-(Dimethylamino)-3-fluorobenzaldehyde

Cat. No.: B13003881
M. Wt: 167.18 g/mol
InChI Key: ICGNPSXFYHRLDM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a dimethylamino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-fluorobenzaldehyde typically involves the introduction of the dimethylamino and fluorine groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 3-fluorobenzaldehyde is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-(Dimethylamino)-3-fluorobenzoic acid.

    Reduction: 2-(Dimethylamino)-3-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Dimethylamino)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential fluorescence properties.

    Medicine: It serves as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity to target molecules. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluorobenzaldehyde: Lacks the dimethylamino group, which can influence its solubility and biological activity.

    2-(Dimethylamino)-4-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.

Uniqueness

2-(Dimethylamino)-3-fluorobenzaldehyde is unique due to the combined presence of the dimethylamino and fluorine groups on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(dimethylamino)-3-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

ICGNPSXFYHRLDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1F)C=O

Origin of Product

United States

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